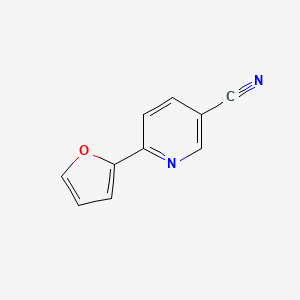

6-(2-Furyl)nicotinonitrile

Descripción

Significance of Nicotinonitrile Derivatives in Organic and Medicinal Chemistry

Nicotinonitrile derivatives are a well-established class of compounds with a broad spectrum of biological activities. Their versatile structure serves as a key building block in the synthesis of more complex heterocyclic systems. In medicinal chemistry, this scaffold is present in several marketed drugs, highlighting its therapeutic relevance. Researchers have extensively investigated nicotinonitrile-based compounds for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. For instance, certain nicotinonitrile derivatives have been explored as kinase inhibitors and antagonists for various receptors, demonstrating their importance in drug discovery and development. The synthesis of novel nicotinonitrile derivatives continues to be an active area of research, with a focus on creating compounds with enhanced biological efficacy.

Overview of Research Trajectories for 6-(2-Furyl)nicotinonitrile and its Analogues

The combination of the nicotinonitrile framework and a furan (B31954) moiety in this compound has spurred research into its potential applications. While comprehensive studies on the parent compound itself are emerging, significant research has been conducted on its analogues, providing insights into the potential of this structural class.

For example, derivatives such as 2-amino-6-(2-furyl)nicotinonitriles have been investigated as A2A adenosine (B11128) receptor antagonists, which are of interest for their potential therapeutic applications. researchgate.net The synthesis of various substituted this compound derivatives has been a key focus, aiming to explore how different functional groups impact their biological activity. One study detailed the synthesis of 4,4′-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[2-amino-6-(2-furyl)nicotinonitrile] and evaluated its antimicrobial properties. nih.govmdpi.comnih.gov

Furthermore, research into related compounds like 4-(2-Furyl)-1,4-dihydronicotinonitriles has shown promising results, with some derivatives exhibiting significant analgesic activity in preclinical models. bohrium.com The synthesis of 2-Ethoxy-6-(2-furyl)-3-nicotinonitrile has also been reported, expanding the library of available compounds for biological screening. longdom.org The exploration of more complex analogues, such as 6-(2-furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and 6-(2-furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile, indicates a research trajectory aimed at developing potent and selective therapeutic agents. ontosight.aiontosight.ai These studies collectively underscore the potential of the this compound scaffold as a foundation for the discovery of new bioactive molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(furan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVPTQAKBGAZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455728 | |

| Record name | 6-(2-furyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619334-28-0 | |

| Record name | 6-(2-furyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-FURYL)NICOTINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 2 Furyl Nicotinonitrile and Its Derivatives

Established Synthetic Routes to 6-(2-Furyl)nicotinonitrile Core Structures

The construction of the this compound core predominantly relies on the formation of the pyridine (B92270) ring through the condensation of various precursors, followed by cyclization.

Condensation Reactions Involving Malononitrile (B47326) and Related Precursors

A cornerstone in the synthesis of nicotinonitriles is the use of malononitrile as a key building block. The reaction typically involves the condensation of an α,β-unsaturated carbonyl compound, derived from a furyl ketone, with malononitrile.

A common approach involves the Claisen-Schmidt condensation of 2-acetylfuran with an appropriate aldehyde to form a chalcone (B49325), which is an α,β-unsaturated ketone. This intermediate then undergoes a Michael addition with malononitrile, followed by cyclization and aromatization to yield the desired 2-amino-6-(2-furyl)-4-substituted-nicotinonitrile researchgate.net. The reaction is often carried out in the presence of a base and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297) researchgate.net.

The general reaction scheme can be depicted as follows:

Chalcone Formation: 2-Acetylfuran reacts with an aldehyde (e.g., benzaldehyde) in the presence of a base (e.g., NaOH or KOH) to form a furyl-containing chalcone.

Michael Addition and Cyclization: The chalcone then reacts with malononitrile and ammonium acetate. The malononitrile anion acts as a Michael donor, attacking the β-carbon of the chalcone. The resulting adduct undergoes intramolecular cyclization and subsequent dehydrogenation (aromatization) to form the stable pyridine ring of the nicotinonitrile derivative researchgate.net.

The versatility of this method allows for the synthesis of a wide range of 4-substituted derivatives of this compound by varying the aldehyde used in the initial Claisen-Schmidt condensation.

Cyclization Strategies for Pyridine Ring Formation

The formation of the pyridine ring is the crucial step in the synthesis of this compound. The most prevalent cyclization strategy is the Thorpe-Ziegler reaction, or a variation thereof. After the initial Michael addition of malononitrile to the furyl-containing α,β-unsaturated system, an intermediate is formed which possesses both a nitrile group and an active methylene (B1212753) group.

Under basic conditions, this intermediate can undergo an intramolecular Thorpe-Ziegler type cyclization. The base abstracts a proton from the active methylene group, creating a carbanion that then attacks the carbon atom of the nitrile group, leading to the formation of a six-membered ring. Subsequent tautomerization and aromatization, often through the elimination of a molecule of hydrogen, results in the stable aromatic pyridine ring of the this compound. The use of ammonium acetate not only provides the necessary nitrogen atom for the pyridine ring but also facilitates the cyclization and aromatization steps researchgate.net.

Multicomponent Reaction Approaches in Nicotinonitrile Synthesis

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like this compound due to their efficiency, atom economy, and operational simplicity.

One-Pot Synthesis Protocols

A highly efficient method for the synthesis of 2-amino-4,6-disubstituted nicotinonitriles, including those with a 6-(2-furyl) substituent, is a one-pot, four-component reaction. This reaction brings together an aldehyde, a ketone (in this case, 2-acetylfuran), malononitrile, and ammonium acetate researchgate.netresearchgate.net.

The reaction proceeds by the initial formation of an α,β-unsaturated ketone (chalcone) in situ from the aldehyde and 2-acetylfuran. This is followed by the Michael addition of malononitrile and subsequent cyclization and aromatization, all occurring in a single reaction vessel without the need for isolation of intermediates. This one-pot approach significantly simplifies the synthetic procedure, reduces waste, and often leads to high yields of the desired product researchgate.net.

Table 1: One-Pot Synthesis of 2-Amino-4-aryl-6-(2-furyl)nicotinonitrile Derivatives

| Entry | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Fuller's Earth | Solvent-free | 90 °C | 90 | researchgate.net |

| 2 | 4-Chlorobenzaldehyde | Fuller's Earth | Solvent-free | 90 °C | 92 | researchgate.net |

| 3 | 4-Methoxybenzaldehyde | Fuller's Earth | Solvent-free | 90 °C | 93 | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Catalyst-Mediated Transformations

The efficiency of the multicomponent synthesis of this compound derivatives can be significantly enhanced by the use of catalysts. A variety of catalysts have been employed to promote these reactions, including both homogeneous and heterogeneous systems.

Activated Fuller's earth has been demonstrated as an effective and eco-friendly catalyst for the one-pot synthesis of 2-amino-4,6-disubstituted nicotinonitriles researchgate.net. This solid acid catalyst facilitates the condensation and cyclization steps, leading to high yields in solvent-free conditions.

Magnetic nanoparticles, such as silica-coated CoFe2O4 functionalized with sulfonic acid groups (CoFe2O4@SiO2-SO3H), have also been utilized as a reusable solid acid nanocatalyst. This catalyst has been successfully applied in the microwave-assisted, solvent-free, four-component synthesis of 2-amino-4,6-diarylnicotinonitriles, offering advantages such as short reaction times, high yields, and easy catalyst recovery researchgate.net.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes. Key strategies include the use of solvent-free reaction conditions, microwave irradiation, and reusable catalysts.

Solvent-free synthesis, as demonstrated with the use of Fuller's earth, eliminates the need for potentially harmful organic solvents, thereby reducing waste and environmental pollution researchgate.net. Microwave-assisted synthesis, often coupled with solvent-free conditions, can significantly reduce reaction times and energy consumption, leading to more efficient and sustainable processes researchgate.net.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, minimizing the use of volatile organic compounds. For nicotinonitrile derivatives, several effective solvent-free protocols have been developed. These reactions are typically conducted by heating a mixture of the reactants, often in the presence of a catalyst.

One notable approach involves the multicomponent reaction of aldehydes, ketones or β-ketoesters, malononitrile, and ammonium acetate. For instance, the synthesis of various nicotinonitrile derivatives has been achieved by heating a mixture of starting materials with a nanomagnetic metal-organic framework catalyst at 110 °C under solvent-free conditions acs.org. Another efficient method is the catalyst-free synthesis of 2-anilino nicotinic acids, which involves heating 2-chloronicotinic acid with various aromatic amines researchgate.net. This operationally simple procedure provides good to excellent yields in short reaction times (15–120 minutes) researchgate.net. Furthermore, ionic liquids have been employed as catalysts for the synthesis of complex pyridine-dicarbonitriles at 50 °C under solvent-free conditions, demonstrating the versatility of this approach researchgate.net.

These methodologies highlight a trend towards eliminating conventional solvents, thereby reducing environmental impact and simplifying product purification.

Table 1: Examples of Solvent-Free Synthesis Conditions for Nicotinonitrile Derivatives

| Catalyst/Promoter | Reactants | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | 3-oxo-3-phenylpropanenitrile, Acetophenone, 4-chlorobenzaldehyde, Ammonium acetate | 110 °C | Not specified | High | acs.org |

| None | 2-chloronicotinic acid, Aromatic amines | Not specified | 15–120 min | Good to Excellent | researchgate.net |

| Ionic Liquid (TEATNM) | Aromatic aldehyde, Malononitrile, Aniline derivatives | 50 °C | Not specified | Suitable results | researchgate.net |

Solid-State Synthesis Techniques

Solid-state synthesis represents another frontier in green chemistry, where reactions are conducted between solid reactants, often initiated by mechanical energy (mechanochemistry) or heat. These techniques can lead to unique reactivity and product selectivity compared to solution-phase synthesis.

Ball milling is a prominent solid-state technique that utilizes mechanical force to initiate chemical reactions chemistryviews.org. For example, the solvent-free synthesis of nopinone from β-pinene has been achieved in high yield by co-grinding the reactant with KMnO₄ and an auxiliary grinding agent like Al₂O₃ in a ball mill chemistryviews.org. This approach avoids bulk solvents and can dramatically reduce reaction times from hours to minutes chemistryviews.org.

Another relevant methodology is solid-phase synthesis, where molecules are covalently bound to a solid support during a multi-step synthesis. This technique simplifies purification, as excess reagents and by-products are simply washed away. For instance, a library of 6-aryl-1,3,5-triazines has been successfully prepared using a solid-phase approach coupled with Suzuki cross-coupling reactions to introduce the aryl group nus.edu.sg. This strategy could be adapted for the synthesis of this compound derivatives, where a nicotinonitrile scaffold is attached to a solid support and the furyl group is introduced via a cross-coupling reaction in the final step.

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile scaffold that allows for a wide range of chemical modifications. These functionalization strategies are crucial for developing new compounds with tailored properties.

Substitution Reactions on the Pyridine Ring

The pyridine ring of the this compound is susceptible to various substitution reactions. Nucleophilic aromatic substitution (SNAr) is particularly effective on pyridine rings bearing electron-withdrawing groups, such as the nitrile group at the 3-position, and a good leaving group, typically a halogen, at the 2-, 4-, or 6-positions libretexts.org.

To facilitate such substitutions, a precursor like 2-chloro-6-(2-furyl)nicotinonitrile would be an ideal starting material. This intermediate could be synthesized from a corresponding 2-hydroxypyridine (or its tautomeric 2-pyridone) derivative. The conversion of a 2-pyridone to a 2-chloro-pyridine is a standard transformation, often achieved by treatment with reagents like phosphorus oxychloride (POCl₃) nih.gov. Once the 2-chloro derivative is obtained, it can react with a wide array of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride and introduce new functional groups at the 2-position.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another powerful tool for modifying the pyridine ring. This reaction would be instrumental in the synthesis of the parent compound itself, by coupling a halogenated nicotinonitrile (e.g., 6-bromonicotinonitrile) with 2-furylboronic acid mdpi.com. This method is widely used for creating C-C bonds between aromatic rings and is known for its functional group tolerance.

Transformations Involving the Nitrile Group

The nitrile group is a highly versatile functional moiety that can be converted into several other important chemical groups, providing a gateway to a diverse range of derivatives researchgate.net.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and, upon further reaction, a carboxylic acid wikipedia.org. This transformation converts the electron-withdrawing nitrile into a different functional group that can participate in further reactions, such as esterification or amide bond formation.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (aminomethyl group) wikipedia.org. This introduces a basic, nucleophilic site into the molecule. A milder reduction using diisobutylaluminium hydride (DIBALH) can lead to the formation of an aldehyde libretexts.org.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon workup to yield a ketone libretexts.org. This allows for the introduction of a new carbon-carbon bond and the formation of a keto group adjacent to the pyridine ring.

Table 2: Summary of Common Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxamide, Carboxylic Acid | wikipedia.org |

| Reduction | H₂, Metal Catalyst or LiAlH₄ | Primary Amine | wikipedia.org |

| Partial Reduction | DIBALH, then H₂O | Aldehyde | libretexts.org |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone | libretexts.org |

Annulation Reactions for Fused Heterocyclic Systems

Annulation reactions involve the construction of a new ring onto an existing molecular framework. The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures are of significant interest in medicinal chemistry and materials science.

One common strategy involves using a functionalized nicotinonitrile derivative as a precursor. For example, a 2-amino-3-cyanopyridine derivative can undergo cyclization with various reagents to form fused systems. The synthesis of pyrano[2,3-b]pyridine derivatives has been reported from the reaction of pyridone precursors with α,β-unsaturated carbonyl compounds researchgate.net.

Another approach involves cycloaddition reactions where the pyridine or furan (B31954) ring acts as a component in building the new ring system. For instance, [3+2] annulation reactions with reagents like nitroalkenes can be used to construct five-membered nitrogen-containing heterocycles fused to an existing ring chim.it. The electron-deficient nature of the nicotinonitrile pyridine ring could make it a suitable partner in various cycloaddition and annulation strategies, leading to the formation of novel heteroacenes rsc.org.

Structural Characterization and Spectroscopic Analysis of 6 2 Furyl Nicotinonitrile Compounds

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to determining the structure of chemical compounds by probing how molecules interact with electromagnetic radiation. For 6-(2-Furyl)nicotinonitrile, a complete analysis would require data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. However, extensive searches of scientific databases have yielded no specific, experimentally determined ¹H or ¹³C NMR data for this compound. While data exists for structurally related nicotinonitrile derivatives, direct extrapolation to the title compound would be speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the nitrile (C≡N), furan (B31954), and pyridine (B92270) moieties.

Based on analogous compounds, the key IR absorptions would likely include:

Nitrile (C≡N) stretch: A sharp, medium-intensity band is anticipated in the 2240–2220 cm⁻¹ region, which is characteristic of an aromatic nitrile. Studies on other 2-furyl cyanides show this band appearing between 2231–2246 cm⁻¹. navimro.com

Aromatic C=C and C=N stretching: Multiple bands would be expected in the 1600–1400 cm⁻¹ range, corresponding to vibrations within the pyridine and furan rings.

C-O-C (furan) stretching: A strong band, typically around 1250 cm⁻¹, is characteristic of the C-O stretching in the furan ring.

Aromatic C-H stretching: These would appear above 3000 cm⁻¹.

Without a published spectrum, a precise data table cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. While no experimental mass spectra for this compound are available, predicted data can be found in chemical databases. The compound has a molecular formula of C₁₀H₆N₂O and a predicted monoisotopic mass of 170.0480 daltons.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 171.05530 |

| [M+Na]⁺ | 193.03724 |

| [M-H]⁻ | 169.04074 |

| [M]⁺ | 170.04747 |

This data is predicted and has not been experimentally confirmed.

Crystallographic Analysis for Molecular Architecture Determination

Crystallographic analysis, particularly X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and how molecules pack together in a solid state.

X-ray Diffraction Studies

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles remains unknown. While studies on other nicotinonitrile derivatives exist, these cannot be used to accurately describe the specific molecular architecture of the title compound.

Computational and Theoretical Investigations of 6 2 Furyl Nicotinonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic properties of molecules. aps.orgoulu.fiunige.ch It is widely used for systems like nicotinonitrile derivatives to predict their geometry, electronic structure, and spectroscopic properties with a favorable balance of accuracy and computational cost. mdpi.comresearchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of 6-(2-Furyl)nicotinonitrile. By calculating the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

For closely related 2-amino-nicotinonitrile derivatives, quantum chemical analyses using DFT have been employed to determine key electronic properties. researchgate.net These studies calculate parameters such as HOMO-LUMO energy gaps, electronegativity, and dipole moments to understand the structure-activity relationship and potential reactivity of these compounds. researchgate.net For instance, a theoretical investigation into certain furan-containing compounds revealed that derivatives with high electron transfer capability, as determined by DFT, were potent in biological assays, highlighting the predictive power of these computational methods. rsc.org The distribution of electron density also helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents.

Table 1: Representative Calculated Electronic Properties for Nicotinonitrile Derivatives This table presents typical values for related nicotinonitrile compounds as found in DFT studies to illustrate the data generated for this compound.

| Calculated Property | Representative Value/Description | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 to 6.0 D | Measures charge distribution and polarity |

| Electron Density | High on N (nitrile), O (furan); Low on pyridine (B92270) ring H | Predicts sites for nucleophilic/electrophilic attack |

Source: Derived from findings for related nicotinonitrile structures. mdpi.comresearchgate.net

DFT calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. For nicotinonitrile derivatives, theoretical frequency calculations are often performed to aid in the assignment of experimental spectral bands. researchgate.net By modeling the vibrational modes, a theoretical spectrum can be generated, which, when compared to experimental data, allows for a definitive characterization of the molecular structure.

Studies on analogous compounds show a remarkable correlation between the vibrational frequencies predicted by DFT methods (often using the B3LYP functional) and those observed experimentally, with correlation coefficients (R²) often exceeding 0.99. researchgate.net For example, the characteristic stretching frequency of the nitrile (C≡N) group in nicotinonitriles is observed experimentally in the range of 2203–2221 cm⁻¹. mdpi.comlongdom.org DFT simulations can accurately predict this and other key vibrational modes, such as the C-O-C stretches of the furan (B31954) ring and the various C-H and C=C/C=N vibrations of the aromatic rings. This predictive power is crucial for confirming the synthesis of the target compound and understanding its structural details. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions.

For a molecule like this compound, a key question is the conformational freedom between the pyridine and furan rings. The barrier to rotation around the single bond connecting the two rings determines their relative orientation, which can impact biological activity and material properties. DFT calculations on a very similar structure, 6-(5-(4-methoxyphenyl)furan-2-yl)nicotinonitrile, indicate that the molecule is planar in both its ground and excited states, suggesting a relatively rigid conformation. researchgate.net

MD simulations can expand on this by modeling the molecule's behavior in different environments, such as in aqueous solution or interacting with a biological target like a protein or lipid membrane. nih.gov Studies on structurally related inhibitors have used MD simulations to understand their interaction modes, calculate binding free energies, and identify key residues involved in forming hydrogen bonds and other stabilizing interactions within a receptor's binding site. nih.gov Such simulations are vital for rational drug design and for understanding the biophysical properties of the molecule.

Quantum Chemical Characterization for Reaction Mechanism Insights

Quantum chemical methods, primarily DFT, are essential for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, these methods can identify transition states, reaction intermediates, and activation energies, providing a detailed understanding of how a reaction proceeds.

For nicotinonitrile derivatives, synthesis often involves multi-component reactions where the precise mechanism may not be obvious from experiments alone. acs.org Computational studies can elucidate these pathways. For example, in the formation of substituted pyridines, DFT can model the initial condensation, subsequent Michael addition, and the final cyclization and oxidation steps. acs.org This allows researchers to understand why certain isomers are formed preferentially and how reaction conditions (solvent, catalyst, temperature) can influence the outcome. mdpi.com This knowledge is invaluable for optimizing synthetic routes to this compound and its derivatives, enabling more efficient and selective chemical production.

Pharmacological and Biological Activities of 6 2 Furyl Nicotinonitrile Derivatives

Antimicrobial Efficacy Assessments

Derivatives of 6-(2-Furyl)nicotinonitrile have been the subject of numerous studies to evaluate their effectiveness against a range of microbial pathogens. These investigations have revealed that modifications to the core structure can lead to compounds with notable antibacterial and antifungal properties.

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyridine (B92270) derivatives, including those with a 6-(furan-2-yl) substituent, were synthesized and tested for their antibacterial activity. d-nb.info The investigations into the antimicrobial properties of these compounds have shown that their efficacy is influenced by the specific substitutions on the nicotinonitrile core. wisdomlib.org

In one study, newly synthesized nicotinonitrile derivatives were screened for their antibacterial activity against Streptococcus pneumoniae and Bacillus subtilis as representative Gram-positive bacteria, and Pseudomonas aeruginosa and Escherichia coli as representative Gram-negative bacteria. d-nb.info Another study reported that a fused thieno[2,3-b]pyridine (B153569) derivative, specifically 4,4′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide, exhibited moderate antimicrobial activity against E. coli. mdpi.com

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile | Streptococcus pneumonia | Active | d-nb.info |

| 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile | Bacillus subtilis | Active | d-nb.info |

| 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile | Pseudomonas aeruginosa | Active | d-nb.info |

| 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile | Escherichia coli | Active | d-nb.info |

| 4,4′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide | Escherichia coli | Moderate | mdpi.com |

In addition to their antibacterial effects, several this compound derivatives have demonstrated promising antifungal properties. The antifungal activity of these compounds has been assessed against various fungal species, with some derivatives showing efficacy comparable to standard antifungal agents. mdpi.com

For example, a study involving the synthesis of novel bis-α,β-unsaturated ketones and their subsequent conversion to nicotinonitrile derivatives showed that some of the resulting compounds possessed antimicrobial activity. nih.govnih.govresearchgate.net A fused thieno[2,3-b]pyridine derivative, 4,4′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide, was found to have moderate antimicrobial activity against Candida albicans. mdpi.com Another study highlighted that certain nicotinonitrile derivatives exhibited high antifungal activity against C. albicans and C. gabrata. mdpi.com

The table below presents the antifungal activity of a representative this compound derivative.

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 4,4′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide | Candida albicans | Moderate | mdpi.com |

Anticancer and Antiproliferative Mechanisms

The anticancer potential of this compound derivatives has been a significant area of research. researchgate.net These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, and investigations into their mechanisms of action have revealed their ability to interfere with key cellular processes such as enzyme activity and the induction of apoptosis. researchgate.netresearchgate.net

A number of studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. For instance, a series of 2-methoxypyridine-3-carbonitrile derivatives bearing a 6-(2,5-dichlorothiophen-3-yl) substituent, which is structurally related to the 6-(2-furyl) moiety, were screened for their cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. nih.gov

In another study, newly synthesized nicotinonitrile and pyrazole (B372694) derivatives were evaluated for their cytotoxic effects on hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines. nih.gov The results indicated that several of the synthesized compounds exhibited promising in vitro cytotoxic activities against both cell lines. nih.gov Furthermore, some pyridine derivatives, including 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile, were investigated for their anticarcinogenic effects against the MCF-7 breast cancer cell line. d-nb.info

The antiproliferative activities of other synthesized derivatives were evaluated against different cancer cell lines, including NCIH 460, RKOP 27, HeLa, and U937. acs.org One derivative, in particular, was found to be highly effective against all tested cell lines. acs.org

The following table provides a summary of the cytotoxic activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile | MCF-7 | 23.6 | d-nb.info |

| Derivative 14a | NCIH 460 | 0.025 | acs.org |

| Derivative 14a | RKOP 27 | 0.016 | acs.org |

| Derivative 14a | HeLa | 0.127 | acs.org |

| Derivative 14a | U937 | 0.422 | acs.org |

| Compound 13 | HepG2 | 8.78 µg/mL | nih.gov |

| Compound 13 | HeLa | 5.16 µg/mL | nih.gov |

| Compound 19 | HepG2 | 15.32 µg/mL | nih.gov |

| Compound 19 | HeLa | 4.26 µg/mL | nih.gov |

| 5d, 5g, 5h, 5i (related structures) | HepG2, DU145, MBA-MB-231 | 1-5 | nih.gov |

The anticancer activity of this compound derivatives is, in some cases, attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. researchgate.net Research has shown that certain derivatives can act as inhibitors of topoisomerases I and II, enzymes that are crucial for DNA replication and repair. mdpi.com

One study focused on 2-thienyl-4-furyl-6-aryl pyridine derivatives and their inhibitory activity against topoisomerase I and II, highlighting the structure-activity relationship for this class of compounds. mdpi.com Additionally, some cyanopyridine derivatives have been designed and synthesized as inhibitors of PIM-1 kinase, a protein kinase that is overexpressed in several types of cancer and plays a role in cell survival and proliferation. researchgate.net

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies on 3-cyano-2-substituted pyridines have shown that these compounds can induce apoptosis in cancer cells. One investigation revealed that new derivatives of this class induce apoptosis in MCF-7 breast cancer cells. mdpi.com

Further research into the mechanisms of action of nicotinonitrile derivatives has shown that some compounds can increase the levels of active caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net This suggests that these derivatives can trigger the intrinsic or extrinsic apoptotic pathways, leading to the death of cancer cells. researchgate.net

Metabolic and Endocrine Modulation

Certain derivatives of this compound have been investigated for their potential to modulate metabolic and endocrine pathways, particularly in the context of diabetes.

Research has highlighted the potential of this compound derivatives as hypoglycemic agents. Studies using animal models of diabetes have shown that specific analogues can effectively lower blood glucose levels. For instance, new hybrid molecules containing 4-(2-furyl)-1,4-dihydronicotinonitrile and 4-(2-furyl)-1,4,5,6-tetrahydronicotinonitrile fragments have been synthesized and evaluated for their hypoglycemic activity in a dexamethasone-induced diabetes mellitus model in rats. researchgate.net Some of these compounds demonstrated hypoglycemic effects that were superior to the reference drug, metformin. researchgate.net The mechanism of action is thought to involve the modulation of key enzymes and pathways in glucose metabolism. jchemrev.com Pyridine derivatives, in general, have been identified as promising leads for the development of new anti-diabetic drugs. jchemrev.com

It is important to note that while some studies have shown promising results, the development of these compounds for clinical use is still in the early stages. The effectiveness of hypoglycemic agents can be influenced by the type of diabetes, with some drugs being more effective in type 2 diabetes where the pancreas still produces some insulin. nih.govnih.gov

Other Therapeutic Potentials

Beyond metabolic modulation, derivatives of this compound have been explored for a range of other therapeutic applications, including anti-inflammatory, analgesic, antiviral, and antioxidant effects.

Several studies have reported the anti-inflammatory and analgesic properties of nicotinonitrile derivatives. nih.govacs.org For example, newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives have been evaluated for their anti-inflammatory and analgesic activities. nih.gov The search for new and effective painkillers with fewer side effects is a significant area of pharmaceutical research. rrpharmacology.ru Derivatives of cyanothioacetamide, a related class of compounds, have also shown pronounced analgesic properties. rrpharmacology.ru Specifically, new 4-(2-furyl)-1,4-dihydronicotinonitriles and their tetrahydro analogues have been synthesized and studied for their analgesic activity. mdpi.com

The broad biological activity of nicotinonitrile derivatives extends to antiviral applications. researchgate.net Certain derivatives have been investigated for their potential to inhibit viral replication. google.com The furan (B31954) ring, a component of the this compound structure, is found in various compounds with antiviral properties. utripoli.edu.ly

The antioxidant potential of this compound derivatives has also been a subject of investigation. utripoli.edu.lyeurjchem.com A study on new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile derivatives and their furo[2,3-b]pyridine (B1315467) counterparts assessed their antioxidant activity using the DPPH free radical scavenging assay. eurjchem.com The results indicated that several of the tested nicotinonitriles and furo[2,3-b]pyridines exhibited significant radical scavenging activity. eurjchem.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective drug candidates. For this compound derivatives, SAR studies have provided valuable insights into the structural features required for their various pharmacological effects.

The following table summarizes the structure-activity relationships for some this compound derivatives:

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of this compound derivatives can be significantly altered by the introduction of different functional groups. These modifications can enhance potency, modulate selectivity, and influence the pharmacokinetic properties of the compounds.

Research has shown that nicotinonitrile derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ontosight.airesearchgate.netresearchgate.net The presence of a furan ring at the 6-position of the nicotinonitrile core is a key feature that contributes to these activities.

A study on new hybrid molecules containing 4-(2-furyl)-1,4-dihydronicotinonitrile and 4-(2-furyl)-1,4,5,6-tetrahydronicotinonitrile fragments, synthesized from cyanothioacetamide and furfural, demonstrated notable hypoglycemic effects in rats, in some cases superior to the reference drug metformin. researchgate.net Another series of hybrid molecules incorporating 2-furyl and partially saturated pyridine fragments showed promising analgesic activity in an orofacial trigeminal pain model in rats, with some compounds exhibiting a stronger antinociceptive effect than metamizole (B1201355) sodium. bohrium.com

In the context of antimicrobial activity, the introduction of various substituents has been shown to be crucial. For instance, in a series of synthesized nicotinic acid derivatives, compounds bearing a 5-nitrofuran substituent displayed a broad spectrum of antimicrobial activity. bohrium.com Specifically, an acylhydrazone derivative with a 5-nitrofuran group was highly active against several bacterial strains. bohrium.com Similarly, a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent was active against all tested microbial strains, showing particular potency against Gram-positive bacteria. bohrium.com

The anticancer activity of these derivatives is also highly dependent on substituent modifications. In one study, nicotinonitrile derivatives were used as scaffolds to develop novel antineoplastic agents. acs.org The introduction of different amine-containing side chains at the 2-position of the nicotinonitrile core led to compounds with varying cytotoxic activities against cancer cell lines. acs.org For example, reaction with n-octyl amine resulted in a bis-nicotinonitrile derivative, while reactions with ethylene (B1197577) diamine and hydrazine (B178648) hydrate (B1144303) yielded (2-aminoethyl)amino and 2-hydrazinyl derivatives, respectively. acs.org

Furthermore, the synthesis of bis[2-amino-6-(aryl)nicotinonitrile] derivatives, where the aryl group was varied, demonstrated how different substituents at the 6-position influence biological properties. nih.gov For instance, the reaction of a pyrazole-based α,β-unsaturated ketone with malononitrile (B47326) and different aromatic aldehydes (furfural, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) yielded a series of bis-nicotinonitrile derivatives with potential antimicrobial activity. nih.gov

The following table summarizes the impact of key substituent modifications on the biological activity of this compound and related derivatives.

| Core Structure | Substituent(s) | Observed Biological Activity | Reference |

| 4-(2-Furyl)-1,4-dihydronicotinonitrile | Varied substituents on the pyridine ring | Hypoglycemic | researchgate.net |

| 4-(2-Furyl)-1,4,5,6-tetrahydronicotinonitrile | Varied substituents on the pyridine ring | Analgesic | bohrium.com |

| Nicotinic Acid | 5-Nitrofuran | Antimicrobial | bohrium.com |

| 2-Chloronicotinonitrile | n-Octyl amine, Ethylene diamine, Hydrazine hydrate | Anticancer | acs.org |

| Bis[6-(aryl)nicotinonitrile] | Furyl, 4-Chlorophenyl, 4-Methoxyphenyl | Antimicrobial | nih.gov |

Molecular Docking and Binding Affinity Analysis with Biological Targets

Molecular docking studies have been instrumental in elucidating the binding modes and affinities of this compound derivatives with their respective biological targets. These computational analyses provide valuable insights into the structure-activity relationships observed experimentally.

In a study focused on the development of novel anticancer agents, molecular docking was employed to investigate the binding interactions of newly synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives with PIM-1 kinase, a validated cancer target. nih.gov The docking results for a particularly potent compound revealed key interactions within the PIM-1 kinase active site, explaining its high inhibitory activity (IC50 = 11.4 nM). nih.gov These interactions included hydrogen bonding and hydrophobic contacts with crucial amino acid residues. nih.gov

Similarly, molecular docking studies were conducted on nicotinonitrile derivatives designed as tubulin polymerization inhibitors. acs.org The in silico analysis helped to rationalize the observed cytotoxic activity by predicting the binding interactions of the compounds within the colchicine (B1669291) binding site of tubulin. acs.org

In the realm of antimicrobial research, molecular docking was used to predict the potential enzymatic targets for newly synthesized nicotinic acid derivatives with antimicrobial activity. bohrium.com The docking studies for the most active compounds, including those with a 5-nitrofuran substituent, helped to identify potential interactions with bacterial enzymes, thereby providing a rationale for their antimicrobial effects. bohrium.com

The following table presents a summary of molecular docking studies performed on this compound and related derivatives, highlighting the biological target and key findings.

| Derivative Class | Biological Target | Key Findings from Molecular Docking | Reference |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Identification of key hydrogen bonding and hydrophobic interactions within the active site, correlating with high inhibitory potency. | nih.gov |

| Nicotinonitriles | Tubulin | Prediction of binding within the colchicine binding site, explaining the observed cytotoxic activity. | acs.org |

| Nicotinic Acid Derivatives | Bacterial Enzymes | Prediction of favorable interactions with active site residues, providing a basis for the observed antimicrobial activity. | bohrium.com |

| 4-(2-Furyl)-1,4-dihydronicotinonitriles | Not Specified | While analgesic activity was confirmed in vivo, the specific molecular target for docking was not detailed in the provided information. | bohrium.com |

Advanced Materials Science Applications of Nicotinonitrile Compounds

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. nih.gov Organic molecules with significant NLO properties are of particular interest for optoelectronics. nih.gov The NLO response in organic materials arises from the polarization of the π-electron system within the molecule. nih.gov

Nicotinonitrile derivatives are recognized for their potential as NLO materials. researchgate.net The combination of a pyridine (B92270) ring and a cyano group in the nicotinonitrile scaffold creates a push-pull system, where electron density can be effectively modulated. This is a key characteristic for achieving a high second-order NLO response, which is quantified by the hyperpolarizability (β).

While specific experimental data on the NLO properties of 6-(2-Furyl)nicotinonitrile are not extensively documented in publicly available literature, the structural components suggest significant potential. The furan (B31954) ring is an electron-rich aromatic heterocycle that can act as an effective electron donor. In concert with the electron-withdrawing nicotinonitrile moiety, a classic donor-π-acceptor (D-π-A) structure is formed. This intramolecular charge transfer is a fundamental mechanism for generating large NLO responses.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel compounds. bohrium.com For instance, DFT calculations on various D-π-A molecules have shown a strong correlation between the molecular structure and the hyperpolarizability. bohrium.com In a study of related pyridine derivatives, the presence of aromatic and cyano groups was found to be crucial for determining the static polarizability (α) and the first-order hyperpolarizability (β) values. bohrium.com

To provide a quantitative perspective, the NLO properties of some related donor-acceptor molecules are presented in the table below. It is important to note that these values are for analogous compounds and serve to illustrate the potential of D-π-A systems.

| Compound | Method | First Hyperpolarizability (β) (esu) |

| 2,3,4,4a,5,6-hexahydro-2-naphthalenone derived chromophore | EFISH | 1090 x 10⁻³⁰ |

| 4,4,7-trimethyl-2,3,4,4a,5,6-hexahydro-2-naphthalenone derived chromophore | EFISH | 900 x 10⁻³⁰ |

Table 1: First hyperpolarizability values for related NLO chromophores. Data is illustrative and not specific to this compound.

The design of high-performance NLO materials often involves the strategic selection of donor and acceptor groups to maximize the intramolecular charge transfer. The furan ring in this compound is a well-established electron donor, and its incorporation into the nicotinonitrile framework is a rational design strategy for creating materials with significant NLO properties. Further experimental and computational studies are warranted to fully characterize the NLO response of this promising compound.

Electronic and Optoelectronic Applications (e.g., Electron Transport Materials)

The unique electronic properties of nicotinonitrile derivatives also make them suitable for applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In these devices, the efficient transport of charge carriers (electrons and holes) is crucial for performance. Some nicotinonitrile derivatives have been identified as potential electrical materials. researchgate.net

The furan ring, a key component of this compound, is known to influence the charge transport properties of organic semiconductors. Furan-containing compounds have been investigated for their high carrier mobility and are considered a significant class of materials for organic electronics. researchgate.net The furan moiety can be incorporated into π-conjugated systems to modify their photophysical and electrochemical characteristics. researchgate.net

In the context of this compound, the furan ring can facilitate hole transport due to its electron-rich nature. Conversely, the electron-deficient nicotinonitrile core can promote electron transport. This ambipolar character, the ability to transport both holes and electrons, is highly desirable for certain types of organic electronic devices. Theoretical studies on star-shaped molecules with furan π-bridges have suggested that such compounds can be promising candidates for both hole- and electron-transport materials. academie-sciences.fr

The table below presents charge transport properties of some furan-containing organic materials to provide a comparative context.

| Material | Application | Carrier Mobility (cm²/V·s) |

| Quinoidal Oligofuran | OFET | 7.7 (electron) |

| 2,7-diphenylbenzo mdpi.combohrium.comthieno[3,2-b]benzofuran | OFET | 1.52 (hole) |

Table 2: Charge carrier mobilities for selected furan-containing organic semiconductors. This data is for comparative purposes and not specific to this compound.

The combination of the electron-donating furan and the electron-accepting nicotinonitrile in a single molecule suggests that this compound could possess balanced charge transport properties. This makes it a compelling candidate for further investigation as a multifunctional material in optoelectronic devices, potentially serving as an emitter, a host, or a charge transport layer in OLEDs.

Future Directions and Research Perspectives for 6 2 Furyl Nicotinonitrile

Development of Novel and Efficient Synthetic Approaches

The synthesis of nicotinonitrile derivatives, including those bearing a furyl group, has traditionally involved multi-component reactions. researchgate.net For instance, one-pot condensation reactions of an aromatic ketone, an aromatic aldehyde, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) have been utilized to create 2-oxonicotinonitrile (2-ONN) derivatives. nih.gov Another approach involves the reaction of α,β-unsaturated ketones with malononitrile (B47326). nih.govnih.govresearchgate.netmdpi.com

Future research will likely focus on developing more novel and efficient synthetic pathways. This includes the exploration of new catalysts to improve reaction yields and reduce reaction times. Green chemistry principles are also expected to play a significant role, with an emphasis on solvent-free methods, such as grinding techniques, and the use of eco-friendly catalysts. researchgate.netbohrium.com The goal is to create synthetic routes that are not only high-yielding but also cost-effective and environmentally benign, which is crucial for the eventual large-scale production of any drug candidate. A key challenge will be to adapt these methods for the specific synthesis of 6-(2-furyl)nicotinonitrile and its analogues with high purity and stereoselectivity where applicable. Access to privileged heterocyclic scaffolds can be achieved through single-step multicomponent reactions under neat conditions. researchgate.net

Advanced Biological Target Identification and Validation

Derivatives of nicotinonitrile have shown a broad spectrum of biological activities, suggesting they interact with multiple biological targets. researchgate.net Compounds with a similar 2-amino-nicotinonitrile core have been identified as A₂A adenosine (B11128) receptor antagonists. researchgate.net The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a significant target in the research of conditions like Parkinson's and Alzheimer's diseases. nih.govuu.nl

Future work in this area will necessitate the use of advanced techniques for target identification and validation. This includes chemical proteomics approaches to identify the direct binding partners of this compound in complex biological systems. Furthermore, in silico studies have pointed towards other potential targets for similar compounds, such as mitochondrial aspartate/glutamate transporters and various kinases. rrpharmacology.ruacs.org Validating these putative targets through robust biochemical and cellular assays will be a critical step. Understanding the precise molecular interactions between the compound and its target(s) will provide a solid foundation for explaining its mechanism of action and for further optimization.

Exploration of New Therapeutic Areas and Disease Models

The structural motif of this compound is present in molecules with a wide range of reported biological activities, including potential applications as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. researchgate.netresearchgate.netbohrium.comsmolecule.com For example, hybrid molecules containing a 4-(2-furyl)-1,4-dihydronicotinonitrile fragment have demonstrated analgesic effects in preclinical models. bohrium.com Nicotinonitrile derivatives have also been investigated for their potential as antiviral agents. nih.gov

The exploration of new therapeutic avenues for this compound will be a major focus of future research. This will involve screening the compound and its optimized derivatives against a wider panel of disease-relevant targets and cell-based models. For instance, its potential as an anticancer agent could be explored in various cancer cell lines, and its antimicrobial properties could be tested against a broader range of bacterial and fungal strains, especially drug-resistant ones. researchgate.netmdpi.com The development and use of relevant animal disease models will be essential to evaluate the in vivo efficacy and to establish a clearer picture of its therapeutic potential across different diseases.

Computational Drug Design and Optimization for Enhanced Efficacy and Selectivity

Computational methods are becoming indispensable tools in modern drug discovery. nih.gov For nicotinonitrile derivatives, in silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are already being employed to understand their binding modes and to guide the design of more potent analogues. bohrium.comrrpharmacology.ruacs.orgmdpi.com These computational approaches can help in predicting how modifications to the this compound scaffold will affect its binding affinity and selectivity for a particular biological target. uu.nl

Future research will undoubtedly leverage these computational tools more extensively. Advanced molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to refine its structure for optimal interaction. Pharmacophore modeling can be used to identify the key chemical features required for biological activity, guiding the design of new derivatives with enhanced efficacy. uu.nl The ultimate goal is to use these computational strategies to rationally design second-generation compounds based on the this compound core that possess improved potency, selectivity, and pharmacokinetic properties.

Sustainable Synthesis and Scalable Production Methods

For any promising drug candidate, the development of sustainable and scalable production methods is a critical step towards clinical and commercial viability. Research into the synthesis of nicotinonitriles has already begun to incorporate green chemistry principles. researchgate.netbohrium.com This includes the use of microwave-assisted synthesis and grinding techniques, which can reduce reaction times and the use of hazardous solvents. researchgate.netbohrium.com

The focus for the future will be on further refining these methods to make them suitable for industrial-scale production. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The development of robust purification techniques that are both efficient and environmentally friendly will also be crucial. Furthermore, exploring biocatalytic or synthetic biology approaches could offer highly sustainable and scalable routes for the production of this compound and its derivatives, contributing to a greener pharmaceutical industry. nih.gov Addressing the challenges of scaling up synthesis will be a key determinant in the journey of this compound from a laboratory curiosity to a potential therapeutic agent. researchgate.net

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-(2-Furyl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : Cyclization of chalcone derivatives with malononitrile in the presence of sodium alkoxide (NaOEt/EtOH) is a validated approach. For example, a similar nicotinonitrile derivative was synthesized by reacting (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one with malononitrile under basic conditions, yielding 68% after recrystallization . Adjusting stoichiometry (e.g., malononitrile in excess) and reaction time can improve yields.

- Key Parameters : Monitor reaction progress via TLC, and optimize recrystallization solvents (e.g., ethanol for slow evaporation to obtain single crystals) .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

- Analytical Techniques :

- Melting Point : Compare observed mp (114–116°C) with literature values .

- Spectroscopy : Use NMR to verify aromatic proton environments (e.g., furyl protons at δ ~6.3–7.4 ppm) and NMR to confirm nitrile (C≡N) signals at ~115–120 ppm .

- Mass Spectrometry : Validate molecular weight (170.16 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Case Study : A related compound, 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, was analyzed via single-crystal X-ray diffraction (MoKα radiation, 100 K). Key findings:

- Dihedral angles between pyridine and substituent rings (e.g., 25.22° for thiophene) reveal non-planarity .

- Disorder in substituent orientation (e.g., thiophene ring occupancy ratios of 0.858:0.142) was resolved using SHELXTL refinement .

- Recommendations : Use orthorhombic Pbca space group for similar derivatives and refine H-atom positions isotropically .

Q. What strategies address low yields in multi-step syntheses of nicotinonitrile derivatives?

- Example : Chlorination of 2-amino-4-aryl-6-phenylnicotinonitriles using PCl/POCl under reflux increased efficiency for subsequent functionalization .

- Troubleshooting :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

- Characterize by NMR to detect byproducts (e.g., unreacted starting materials) .

Q. How can structure-activity relationships (SAR) guide biological evaluation of this compound analogs?

- Framework :

- Replace the furyl group with thienyl or phenyl rings to assess π-π stacking interactions in enzyme inhibition .

- Introduce electron-withdrawing groups (e.g., -CN, -NO) to enhance binding to hydrophobic pockets .

Methodological Challenges

Q. How to mitigate hazards during synthesis and handling of this compound?

- Safety Protocols :

- Use fume hoods and PPE (gloves, goggles) due to toxicity (CAS 619334-28-0 is classified as hazardous ).

- For inhalation exposure, immediately move to fresh air and seek medical attention .

Q. What computational tools predict the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra (e.g., λ ~300 nm for π→π* transitions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.